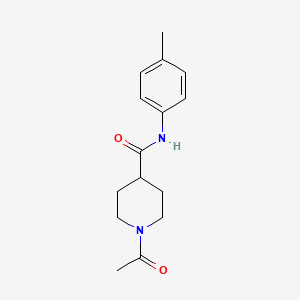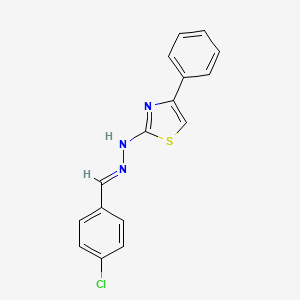![molecular formula C23H21N3O B5400181 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5400181.png)
2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide, also known as CPI-169, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown great potential in the field of cancer research due to its ability to target specific proteins that are involved in the growth and spread of cancer cells.
作用機序
2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide works by binding to the bromodomain of CBP/p300, which prevents the protein from interacting with other proteins and carrying out its normal functions. This leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide is its specificity for CBP/p300, which makes it a promising candidate for cancer therapy. However, one of the limitations of 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide. One area of focus is the development of more effective methods for administering the compound in vivo. Another area of focus is the identification of biomarkers that can be used to predict the response of cancer cells to 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide. Additionally, further research is needed to explore the potential use of 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide in the treatment of other diseases, such as inflammatory diseases.
合成法
The synthesis of 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde and cyclopropylamine to form an intermediate compound. This intermediate is then reacted with indole-3-carboxaldehyde to form the key intermediate, which is then reacted with acryloyl chloride to produce 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide.
科学的研究の応用
2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called CBP/p300, which plays a key role in the growth and survival of cancer cells. Inhibition of CBP/p300 leads to the suppression of cancer cell growth and proliferation, making 2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide a promising candidate for cancer therapy.
特性
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-16-6-8-17(9-7-16)14-26-15-19(21-4-2-3-5-22(21)26)12-18(13-24)23(27)25-20-10-11-20/h2-9,12,15,20H,10-11,14H2,1H3,(H,25,27)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVGKOFUJBRUMU-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(benzylamino)propyl]nicotinamide hydrochloride](/img/structure/B5400114.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5400142.png)
![4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5400148.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5400149.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5400151.png)

![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5400165.png)
![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)

![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5400199.png)

![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5400212.png)